molecular formula C10H17N3 B12670040 N,N-Dimethyl-N'-2-pyridylpropane-1,3-diamine CAS No. 35389-44-7

N,N-Dimethyl-N'-2-pyridylpropane-1,3-diamine

Katalognummer: B12670040
CAS-Nummer: 35389-44-7
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: ATZQBNIEZZBOAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine: is a chemical compound with the molecular formula C10H17N3 It is characterized by the presence of a pyridine ring attached to a propane chain, which is further substituted with two dimethylamine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine typically involves the reaction of 2-pyridinecarboxaldehyde with N,N-dimethyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: In biological research, this compound is investigated for its potential as a chelating agent. It can bind to metal ions and is used in studies related to metal ion transport and homeostasis in biological systems.

Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its ability to form stable complexes with metal ions makes it a candidate for drug development.

Industry: In the industrial sector, N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine is used in the production of specialty chemicals, including catalysts, stabilizers, and additives for various applications.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and metal ion transport studies. The molecular targets include transition metals such as copper, nickel, and zinc, and the pathways involved are related to metal ion binding and redox reactions.

Vergleich Mit ähnlichen Verbindungen

    N,N-Dimethyl-1,3-propanediamine: Similar structure but lacks the pyridine ring.

    N,N-Dimethyl-N’-2-pyridylethylenediamine: Similar structure with an ethylene chain instead of a propane chain.

    N,N-Diethyl-N’-2-pyridylpropane-1,3-diamine: Similar structure with ethyl groups instead of methyl groups.

Uniqueness: N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine is unique due to the presence of both dimethylamine groups and a pyridine ring, which enhances its ability to form stable complexes with metal ions. This dual functionality makes it more versatile in applications compared to its similar compounds.

Eigenschaften

CAS-Nummer

35389-44-7

Molekularformel

C10H17N3

Molekulargewicht

179.26 g/mol

IUPAC-Name

N',N'-dimethyl-N-pyridin-2-ylpropane-1,3-diamine

InChI

InChI=1S/C10H17N3/c1-13(2)9-5-8-12-10-6-3-4-7-11-10/h3-4,6-7H,5,8-9H2,1-2H3,(H,11,12)

InChI-Schlüssel

ATZQBNIEZZBOAJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCNC1=CC=CC=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.